molecular formula C12H16N2O2 B15215406 5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B15215406
M. Wt: 220.27 g/mol
InChI Key: TYIVUZAVPZRLEC-UHFFFAOYSA-N
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Description

5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. The presence of the pyrazole ring in its structure adds to its versatility and reactivity, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can be achieved through a multicomponent reaction involving cyclohexane-1,3-dione, 1-propyl-1H-pyrazole, and appropriate aldehydes or ketones. One common method involves the use of a one-pot three-component reaction, which is both efficient and environmentally friendly. For instance, the reaction can be carried out using an ionic liquid medium such as [BMIM]OH at temperatures ranging from 75°C to 80°C for 110 to 120 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Propyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its specific combination of the cyclohexane-1,3-dione core and the 1-propyl-1H-pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(1-propylpyrazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16N2O2/c1-2-3-14-8-10(7-13-14)9-4-11(15)6-12(16)5-9/h7-9H,2-6H2,1H3

InChI Key

TYIVUZAVPZRLEC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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